1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one

Description

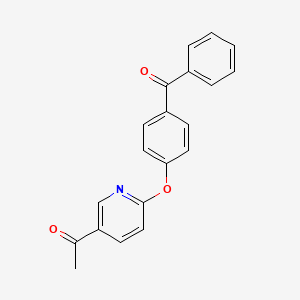

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is an organic compound that features a benzoylphenoxy group attached to a pyridine ring, which is further connected to an ethanone moiety

Properties

IUPAC Name |

1-[6-(4-benzoylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c1-14(22)17-9-12-19(21-13-17)24-18-10-7-16(8-11-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAMSMKWUMKFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one typically involves the following steps:

Formation of the Benzoylphenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzophenone with an appropriate halogenated pyridine derivative under basic conditions to form the benzoylphenoxy intermediate.

Coupling Reaction: The benzoylphenoxy intermediate is then coupled with a suitable ethanone derivative in the presence of a catalyst, such as palladium, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ethanone group (-COCH₃) and benzophenone moiety (-C₆H₄-CO-C₆H₅) are key sites for redox transformations:

Ethanone Reduction

-

Reaction : Reduction of the acetyl group to a secondary alcohol using NaBH₄ or LiAlH₄.

-

Product : 1-(6-(4-benzoylphenoxy)pyridin-3-yl)ethanol.

-

Conditions : Typically performed in THF or Et₂O at 0°C to room temperature .

Benzophenone Stability

-

The benzophenone carbonyl is resistant to further oxidation under mild conditions but may undergo photoreduction or radical coupling under UV light .

Photochemical Reactivity

The benzophenone moiety enables UV-induced reactions:

-

Reaction : Photoexcitation generates a triplet-state diradical, enabling cross-coupling or hydrogen abstraction.

-

Application : Potential for polymer crosslinking or synthesis of dimeric derivatives .

-

Conditions : UV light (λ = 365 nm) in inert solvents (e.g., Et₂O) .

Ether Linkage Reactivity

The phenoxy-pyridine ether (C-O-C) exhibits limited reactivity under standard conditions but can undergo cleavage or substitution under specific scenarios:

Acidic Hydrolysis

-

Reaction : Cleavage of the ether bond using HBr or HI.

-

Products : 4-benzoylphenol and 3-acetylpyridin-6-ol.

-

Conditions : Concentrated acids at elevated temperatures (>100°C) .

Nucleophilic Aromatic Substitution

-

Feasibility : Pyridine’s electron-deficient nature allows substitution at the 2- or 4-positions if activated by electron-withdrawing groups.

Coordination Chemistry

The pyridine nitrogen can act as a Lewis base in metal coordination:

-

Reaction : Formation of complexes with Cu(II), Fe(III), or Ru(II).

-

Conditions : Typically in polar aprotic solvents (e.g., DMF) .

Enolate Chemistry

The acetyl group’s α-hydrogens can be deprotonated to form enolates for further functionalization:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | LDA/THF, alkyl halide | α-Alkylated derivative | |

| Acylation | Enolate + acyl chloride | β-Diketone |

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules due to its hybrid benzophenone-pyridine architecture:

Scientific Research Applications

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is investigated for its potential use in the development of new materials with unique optical or electronic properties.

Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylphenoxy and pyridine moieties play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethan-1-one: This compound features a nitrophenoxy group instead of a benzoylphenoxy group and exhibits different chemical and biological properties.

1-(6-(4-Bromo-2-chlorophenoxy)pyridin-3-yl)ethan-1-one: This compound features a bromo-chlorophenoxy group and has distinct reactivity and applications.

Uniqueness

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is unique due to its specific combination of benzoylphenoxy and pyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15NO2

- Molecular Weight : 253.3 g/mol

The unique combination of a benzoylphenoxy group and a pyridine moiety is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several potential pathways have been identified:

- Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in inflammation and tumor progression.

- Receptor Modulation : Interaction with various receptors may alter cellular signaling pathways, contributing to its therapeutic effects.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production |

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for antimicrobial drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.